molecular formula C12H11FN2O3S B2983570 [2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid CAS No. 887031-26-7

[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid

Cat. No.: B2983570
CAS No.: 887031-26-7
M. Wt: 282.29
InChI Key: DSEQAJNJRPVJOE-UHFFFAOYSA-N
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Description

[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid is a heterocyclic organic compound that contains a thiazole ring substituted with an amino group, a fluoro-methoxy-phenyl group, and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-fluoro-4-methoxybenzaldehyde with thiourea in the presence of a base can yield the thiazole ring, which can then be further functionalized to introduce the amino and acetic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the methoxy group can introduce various functional groups.

Scientific Research Applications

[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluoro and methoxy groups can enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluoro and methoxy groups in [2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid enhances its chemical reactivity and biological activity compared to its analogs. This unique combination of substituents allows for more specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-amino-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S/c1-18-8-3-2-6(4-7(8)13)11-9(5-10(16)17)19-12(14)15-11/h2-4H,5H2,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEQAJNJRPVJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(SC(=N2)N)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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